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Compound of Interest

Compound Name: 1-Methylpiperazine

Cat. No.: B117243

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazine (CAS 109-01-3), a cyclic diamine, is a versatile and pivotal building block
in modern industrial chemistry. Its unique structural features and reactivity have led to its
widespread application across diverse sectors, most notably in the pharmaceutical industry for
the synthesis of a range of therapeutic agents. Beyond pharmaceuticals, it serves as a crucial
component in the formulation of agrochemicals, as an effective corrosion inhibitor, a curing
agent for epoxy resins, and as a promising solvent for carbon dioxide capture technologies.
This technical guide provides an in-depth overview of the core industrial applications of 1-
Methylpiperazine, presenting key quantitative data, detailed experimental protocols for
significant syntheses, and visualizations of relevant signaling pathways and experimental
workflows to support researchers and professionals in drug development and other scientific
fields.

Physicochemical Properties

1-Methylpiperazine is a colorless to pale yellow liquid with a characteristic amine-like odor. It
is soluble in water and various organic solvents. A summary of its key physical and chemical
properties is presented below.
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Property Value

Molecular Formula CsHi12N:2

Molar Mass 100.16 g/mol

Melting Point -6 °C

Boiling Point 138 °C

Density 0.903 g/cm3 at 20 °C

Flash Point 34 °C

pH 11-12 (50 g/L in H20 at 20 °C)
Vapor Pressure 12 hPa at 20 °C

Core Industrial Applications

The industrial utility of 1-Methylpiperazine is extensive, with several key areas of application.

Pharmaceutical Synthesis

1-Methylpiperazine is a fundamental intermediate in the synthesis of numerous active
pharmaceutical ingredients (APIs). Its piperazine ring is a common scaffold in medicinal
chemistry, often imparting desirable pharmacokinetic properties to drug molecules.

1-Methylpiperazine is a key reactant in the final step of the synthesis of Sildenafil, a potent
and selective inhibitor of phosphodiesterase type 5 (PDES5).[1][2]

Experimental Protocol: Synthesis of Sildenafil

This protocol describes the coupling of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-
propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with 1-methylpiperazine.[2][3]

o Materials:

o 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-
d]pyrimidin-7-one (1 equivalent)
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[e]

1-Methylpiperazine (1.2 equivalents)

o

Dichloromethane (DCM)

[¢]

5% w/w aqueous sodium bicarbonate solution

Demineralized water

[¢]

[e]

Methanol

e Procedure:
o Dissolve the sulfonyl chloride intermediate in dichloromethane.
o To this solution, add 1-methylpiperazine (1.2 equivalents).

o Stir the reaction mixture at 20-25 °C for 1-4 hours. Monitor the reaction progress by TLC
or HPLC until the starting material is consumed.[2][3]

o Wash the reaction mixture with a 5% w/w aqueous sodium bicarbonate solution, followed
by demineralized water.[3]

o Separate the organic layer and concentrate it under reduced pressure to obtain a foamy
material.

o Add methanol to the residue to induce crystallization of the product.

o Filter the solid product, wash with cold methanol, and dry under vacuum at 55-60 °C to
obtain pure sildenafil.[3]

Signaling Pathway: Sildenafil and the cGMP Pathway

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDES5, which is responsible for
the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.
Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow.[4][5][6]
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Sildenafil's mechanism of action via the cGMP pathway.

1-Methylpiperazine is incorporated into the structure of Ofloxacin, a broad-spectrum
fluoroguinolone antibiotic. The synthesis involves the reaction of a difluorinated carboxylic acid
derivative with 1-methylpiperazine.[7][8]

Experimental Protocol: Synthesis of Ofloxacin

This protocol describes the reaction of ()-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-
pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid with 1-methylpiperazine.[8]

o Materials:

o (%)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-
carboxylic acid

o 1-Methylpiperazine
o Dimethyl sulfoxide (DMSOQO)
e Procedure:

o React the difluorinated carboxylic acid with 1-methylpiperazine in DMSO.
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o The reaction is typically carried out at an elevated temperature (e.g., 90-100 °C) with
triethylamine as an acid-binding agent.[9]

o Upon completion of the reaction, the product is isolated and purified. A reported yield for
this step is 85%.[8]

Trifluoperazine, a typical antipsychotic of the phenothiazine class, is synthesized using 1-
methylpiperazine. The synthesis involves the reaction of 2-(trifluoromethyl)-10H-
phenothiazine with a haloalkyl derivative of 1-methylpiperazine.[10]

Experimental Protocol: Synthesis of Trifluoperazine
This protocol describes the condensation reaction to form Trifluoperazine.[10][11]
e Materials:
o 2-(Trifluoromethyl)-10H-phenothiazine
o 1-(3-chloropropyl)-4-methylpiperazine (or 4-methyl-1-chloropropyl piperazine)
o Sodium amide (or another suitable base/catalyst)
o Organic solvent (e.g., toluene)
e Procedure:

o Conduct a condensation reaction between 2-(trifluoromethyl)phenothiazine and 1-(3-
chloropropyl)-4-methylpiperazine in an organic solvent.

o The reaction is carried out in the presence of a catalyst and under basic conditions (pH 9-
12) at a temperature of 80-120 °C.[11]

o The crude product is then purified, which may involve conversion to an oxalate salt and
subsequent liberation of the free base.[11]

Signaling Pathway: Trifluoperazine's Antagonism of Dopamine D2 Receptors
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Trifluoperazine's primary mechanism of action involves the antagonism of dopamine D2
receptors in the brain, which is believed to alleviate the positive symptoms of schizophrenia. It
also affects other receptors, including serotonin, adrenergic, and histamine receptors.[12][13]
[14]
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Trifluoperazine's primary mechanism of action on the D2 receptor.

Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML),
incorporates a 1-methylpiperazine moiety. It functions as a dual inhibitor of Src and Abl
kinases.[15][16]

Signaling Pathway: Bosutinib's Inhibition of Src/Abl Kinases

Bosutinib targets the BCR-ABL fusion protein, a hallmark of CML, and also inhibits Src family
kinases. This dual inhibition disrupts downstream signaling pathways that are crucial for cancer
cell proliferation, survival, and migration.[15][17]
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Bosutinib's inhibitory effect on Src/Abl signaling pathways.

Corrosion Inhibition

1-Methylpiperazine and its derivatives have demonstrated significant efficacy as corrosion
inhibitors for mild steel, particularly in acidic environments such as hydrochloric acid solutions.
[18][19] The presence of nitrogen atoms with lone pair electrons and the overall molecular
structure facilitate the adsorption of the molecule onto the metal surface, forming a protective
layer that inhibits corrosion.

Inhibitor Concentration (M) Temperature (°C) Inhibition Efficiency (%)
0.001 30 80-90 (Estimated)

0.005 30 95.3

0.005 60 79.8
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Note: The data is compiled from various sources and may vary depending on the specific
experimental conditions.[18][20][21][22][23]

Carbon Dioxide (CO2) Capture

Aqueous solutions of 1-methylpiperazine are being investigated as potential solvents for the
capture of CO2z from industrial flue gases.[24] Its advantages include a high absorption capacity
and a potentially lower energy requirement for regeneration compared to traditional amine
solvents like monoethanolamine (MEA).[25]

1-MPZ
. CO2 Partial COz2 Loading (mol
Concentration Temperature (K) .
Pressure (kPa) COz2/mol amine)
(wt%)
15 313 up to 7815 ~0.67
30 313 up to 7815 ~0.67
15 353 up to 7815 ~0.67
30 353 up to 7815 ~0.67

Data adapted from studies on CO: solubility in aqueous 1-Methylpiperazine solutions.[24][26]
[27]

Experimental Workflow: CO2 Capture Process

A typical CO:2 capture process using an amine solvent like 1-methylpiperazine involves
absorption and stripping stages.
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A simplified workflow for COz capture using 1-Methylpiperazine.

Epoxy Resin Curing Agent

1-Methylpiperazine and its derivatives can be used as curing agents for epoxy resins. The
amine groups in 1-methylpiperazine react with the epoxide groups of the resin to form a
cross-linked polymer network, resulting in a hard, durable material.

Synthesis of 1-Methylpiperazine

Several synthetic routes to 1-methylpiperazine have been developed. One common industrial
method involves the reaction of diethanolamine with methylamine at high temperature and
pressure.[28] Another approach is the methylation of piperazine. A greener synthesis has also
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been reported involving the reaction of N-methylethylenediamine with di-Me oxalate followed
by hydrogenation.

Logical Relationship: Factors Influencing 1-Methylpiperazine Synthesis Yield

The yield and selectivity of 1-methylpiperazine synthesis are influenced by several factors,
including the choice of catalyst, reaction temperature, and pressure.

Pressure

Reactant Ratio

Catalyst Temperature

inversely related to
Selectivity

Click to download full resolution via product page

Byproducts

Key factors influencing the synthesis of 1-Methylpiperazine.

Conclusion

1-Methylpiperazine is a cornerstone of modern industrial synthesis, with its impact most
profoundly felt in the pharmaceutical sector. Its role as a versatile intermediate enables the
production of a wide array of life-saving and life-enhancing drugs. Furthermore, its growing
applications in areas such as corrosion inhibition and carbon capture highlight its importance in
addressing contemporary industrial and environmental challenges. The continued exploration
of its properties and applications, supported by detailed technical understanding as outlined in
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this guide, will undoubtedly lead to further innovations across various scientific and
technological domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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